N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E)-(4-methyl-3-nitrophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide is an organic compound with a complex structure It is characterized by the presence of a nitrophenyl group, a methylidene group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-methyl-3-nitrophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide typically involves the condensation of 4-methyl-3-nitrobenzaldehyde with 2-[(2-methylphenyl)sulfanyl]acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-methyl-3-nitrophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
N’-[(E)-(4-methyl-3-nitrophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-methyl-3-nitrophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by interacting with thiol groups in proteins .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide
- N’-[(E)-(4-ethoxyphenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide
- N’-[(E)-(4-methoxyphenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide
Uniqueness
N’-[(E)-(4-methyl-3-nitrophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide is unique due to the presence of both nitrophenyl and sulfanyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H17N3O3S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[(E)-(4-methyl-3-nitrophenyl)methylideneamino]-2-(2-methylphenyl)sulfanylacetamide |
InChI |
InChI=1S/C17H17N3O3S/c1-12-7-8-14(9-15(12)20(22)23)10-18-19-17(21)11-24-16-6-4-3-5-13(16)2/h3-10H,11H2,1-2H3,(H,19,21)/b18-10+ |
InChI Key |
SKHCHDHIKUHTDN-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=CC=CC=C2C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C=NNC(=O)CSC2=CC=CC=C2C)[N+](=O)[O-] |
Origin of Product |
United States |
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